Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The cyclization reaction to form the isoxazole ring, often involving the use of nitrile oxides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the isoxazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.
Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.
Ethyl 3-(5-bromo-2-hydroxyphenyl)-5-methylisoxazole-4-carboxylate: The methoxy group is replaced with a hydroxy group, altering its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14BrNO4 |
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Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
GHMAQFCNUARSQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
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